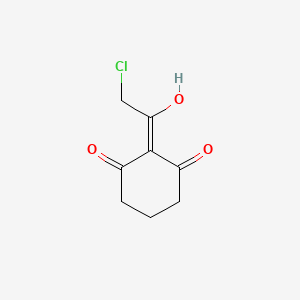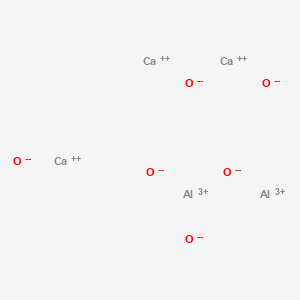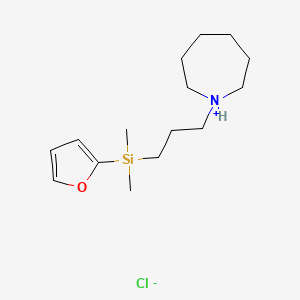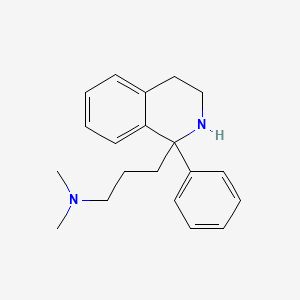
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is a chemical compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexane-1,3-dione and features a chloro and hydroxyethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with chloroacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-1-oxoethylidene)cyclohexane-1,3-dione.
Reduction: Formation of 2-(2-Hydroxyethylidene)cyclohexane-1,3-dione.
Substitution: Formation of 2-(2-Aminoethylidene)cyclohexane-1,3-dione or 2-(2-Mercaptoethylidene)cyclohexane-1,3-dione.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential amino acids in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
- 2-(4-(Methyl sulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
- 2-(2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl)cyclohexane-1,3-dione
Uniqueness
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
99483-05-3 |
|---|---|
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-(2-chloro-1-hydroxyethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h12H,1-4H2 |
Clave InChI |
GEFJMJGHCINHAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C(CCl)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)



![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

